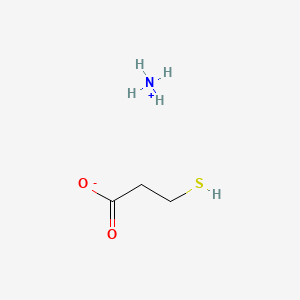

Ammonium 3-mercaptopropionate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

70776-74-8 |

|---|---|

Molecular Formula |

C3H9NO2S |

Molecular Weight |

123.18 g/mol |

IUPAC Name |

azanium;3-sulfanylpropanoate |

InChI |

InChI=1S/C3H6O2S.H3N/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5);1H3 |

InChI Key |

HCTNQQPHPIGLQV-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium 3 Mercaptopropionate and Its Precursors

Established Synthetic Routes to 3-Mercaptopropionic Acid

The synthesis of 3-Mercaptopropionic acid is well-documented, with several methods developed to optimize yield and purity. These routes typically involve the formation of a nitrile intermediate, which is subsequently hydrolyzed.

A common industrial method for initiating the synthesis of 3-MPA precursors is the reaction of acrylonitrile (B1666552) with sodium hydrosulfide (B80085). trea.comguidechem.com This reaction can be controlled to produce different intermediates. When approximately two moles of acrylonitrile react with one mole of sodium hydrosulfide, the primary product is thiodipropionitrile (TDPN). epo.org However, by adjusting the reaction conditions and molar ratios, the formation of 3-mercaptopropionitrile can be favored.

A method to produce 2-sodium cyanoethanethiolate involves reacting acrylonitrile and sodium hydrosulfide in a molar ratio of approximately 1:0.9 to 1:1.5. trea.com This reaction is typically conducted in a temperature range of 30°C to 80°C to achieve a high yield of the target intermediate while minimizing the formation of byproducts like TDPN. google.com The resulting 2-sodium cyanoethanethiolate can then be neutralized with an acid to yield 3-mercaptopropionitrile. trea.comfcchemicals.com

Table 1: Reaction Parameters for Acrylonitrile and Sodium Hydrosulfide

| Parameter | Value/Condition | Outcome | Source(s) |

|---|---|---|---|

| Reactants | Acrylonitrile, Sodium Hydrosulfide | 2-sodium cyanoethanethiolate | trea.com |

| Molar Ratio (ACN:NaSH) | 1:0.9 to 1:1.5 | High yield of monomer | trea.com |

| Temperature | 30°C to 80°C (preferred 40-60°C) | Minimized dimer formation | google.com |

| Intermediate Product | 2-sodium cyanoethanethiolate | Precursor to 3-mercaptopropionitrile | trea.com |

Once 3-mercaptopropionitrile is obtained, the next critical step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This conversion is typically achieved under acidic conditions. The process involves refluxing the 3-mercaptopropionitrile with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). epo.orgepo.org

The reaction is generally carried out by heating the mixture to reflux for several hours. google.com For instance, refluxing with hydrochloric acid (with concentrations ranging from 18% to 31.5%) for approximately three hours effectively converts the nitrile to the desired carboxylic acid. epo.orgepo.org Following the hydrolysis, 3-Mercaptopropionic acid can be isolated from the aqueous solution through extraction with a suitable organic solvent, such as methyl isobutyl ketone, and subsequent distillation. epo.orggoogle.com An alternative to acid hydrolysis is saponification, where the nitrile is treated with a base like sodium hydroxide (B78521) at elevated temperatures (e.g., 70°C), followed by acidification. epo.orggoogle.com

Table 2: Conditions for Hydrolysis of 3-Mercaptopropionitrile

| Hydrolysis Method | Reagents | Temperature | Duration | Key Details | Source(s) |

|---|---|---|---|---|---|

| Acidic Hydrolysis | Hydrochloric Acid (18-31.5%) | Reflux | 3 hours | Preferred HCl concentration is ~27% to minimize solids. | epo.org, , epo.org |

| Basic Hydrolysis (Saponification) | Sodium Hydroxide | ~70°C, then boil | 2-3 hours | The reaction mixture is heated until ammonia-free, then acidified. | epo.org, google.com |

An alternative and efficient pathway to 3-Mercaptopropionic acid utilizes thiodipropionitrile (TDPN) as the starting material. google.com TDPN can be decomposed in the presence of excess base (like sodium hydroxide) and sodium hydrosulfide to produce high yields of 3-mercaptopropionitrile. epo.orgepo.orggoogle.com This method is advantageous as it avoids the need to isolate the TDPN intermediate in a separate step. epo.org

The decomposition reaction is typically conducted by heating the TDPN-containing mixture with sodium hydrosulfide and sodium hydroxide at temperatures around 60-70°C. epo.orggoogle.com The reaction's completion is often indicated by the mixture becoming homogeneous. google.com Following the decomposition, the resulting 3-mercaptopropionitrile is not isolated but is directly subjected to acidification and hydrolysis as described previously to yield 3-Mercaptopropionic acid. epo.orggoogle.comgoogle.com Using an organic tertiary amine, such as triethanolamine, instead of sodium hydroxide has also been shown to catalyze the decomposition of TDPN, yielding 3-mercaptopropionic acid in the 75-80% range. google.com

Formation of Ammonium (B1175870) 3-Mercaptopropionate (B1240610) from 3-Mercaptopropionic Acid

The final step in producing the target compound is the formation of the ammonium salt from the synthesized 3-Mercaptopropionic acid.

The most direct method for preparing Ammonium 3-mercaptopropionate is through a simple acid-base neutralization reaction. This involves treating 3-Mercaptopropionic acid with an ammonium base, typically aqueous ammonia (B1221849) (ammonium hydroxide). mdpi.com

In a typical laboratory or industrial procedure, 3-Mercaptopropionic acid is dissolved in a suitable solvent, such as deionized water or an alcohol, and cooled. Aqueous ammonia is then added incrementally, often dropwise, while monitoring the pH of the solution. The addition continues until a neutral pH (around 7.0-7.5) is achieved, indicating the complete formation of the ammonium salt. The product, this compound, can then be isolated from the solution, often through crystallization by cooling or by removing the solvent under reduced pressure.

Catalytic approaches can also be employed to generate ammonium salts of mercaptopropionates, sometimes starting from an ester form rather than the free acid. One process describes the reaction of methyl 3-mercaptopropionate with aqueous ammonia. mdpi.com In this method, the ester and aqueous ammonia are mixed and heated in a continuous flow reactor. For example, using a four-fold excess of aqueous ammonia at 50°C with a residence time of 60 minutes resulted in a 95% conversion to the corresponding amide, which exists as the ammonium salt in the product solution. mdpi.com

Another catalytic method involves reacting an acrylic acid ester with hydrogen sulfide (B99878) in the presence of a catalyst system that includes ammonia. vulcanchem.com This approach can directly synthesize mercaptopropionate esters, which could then be converted to the ammonium salt.

Table 3: Synthesis of Ammonium Mercaptopropionate Derivatives

| Starting Material | Reagents | Temperature | Result | Source(s) |

|---|---|---|---|---|

| 3-Mercaptopropionic Acid | Aqueous Ammonia (25-30%) | 0-5°C | This compound (via neutralization) | |

| Methyl 3-mercaptopropionate | Aqueous Ammonia (30 wt%) | 50°C | 3-Mercaptopropanamide (as ammonium salt) | mdpi.com |

Optimization of Synthesis Parameters for High Purity and Yield

The industrial viability and application of this compound and its essential precursor, 3-mercaptopropionic acid (3-MPA), are highly dependent on the development of synthetic routes that maximize both purity and yield. Research has focused on optimizing various reaction parameters, including catalyst selection, temperature, pressure, and solvent systems, to achieve these goals.

Optimization of 3-Mercaptopropionic Acid (3-MPA) Synthesis

A significant pathway to 3-MPA is the addition of hydrogen sulfide (H₂S) to acrylic acid. The choice of catalyst is critical in this process to ensure high selectivity and conversion. Studies have investigated the use of solid-supported basic functional groups to catalyze this reaction. One such study compared the effectiveness of a resin with guanidine (B92328) functional groups (PS-DVB-TBD) to a commercial resin with tertiary amine functional groups (IRA 94). The results indicated that the guanidine-based catalyst is markedly more selective for the production of 3-mercaptopropionic acid. google.com The reaction is typically carried out at temperatures ranging from 20°C to 150°C, with a preferred range of 30°C to 110°C. google.com The weight ratio of the resin catalyst to acrylic acid is also a key parameter, advantageously maintained between 1% and 100%, and preferably between 10% and 70%. google.com

| Catalyst | Functional Group | Reaction Time (hours) | Acrylic Acid Conversion (%) | Selectivity for 3-MPA (%) |

|---|---|---|---|---|

| PS-DVB-TBD | Guanidine | 6 | ~95 | 98.5 |

| IRA 94 | Tertiary Amine | 6 | ~95 | 94.5 |

Another method for producing high-purity 3-MPA involves a multi-step process starting from acrylonitrile. This process includes reacting acrylonitrile with sodium hydrosulfide, neutralizing the resulting 2-sodium cyanoethanethiolate, and finally, acid hydrolysis and distillation to obtain pure 3-MPA. trea.com This optimized process can increase the yield to approximately 85%, a significant improvement over conventional methods which typically yield around 70%. trea.com The key to this improved yield is a distillation step under reduced pressure at a lower temperature (110°C to 130°C) after water removal, which minimizes degradation and side reactions. trea.com

| Method | Key Process Steps | Typical Yield (%) |

|---|---|---|

| Optimized Acrylonitrile Process | Water removal prior to reduced pressure distillation at 110-130°C | ~85 |

| Conventional Method | High-temperature distillation (~140°C) without prior water removal | ~70 |

Optimization in the Synthesis of 3-MPA Derivatives

The purity of 3-MPA is crucial for its subsequent use in the synthesis of various derivatives. For instance, in the direct esterification of 3-MPA with trimethylolpropane (B17298) (TMP) to produce trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), the concentration of the acid catalyst plays a pivotal role. Research has shown that as the concentration of the p-toluenesulfonic acid (p-TSA) catalyst increases, the purity of the desired TMPMP product decreases, while the formation of thioester-based side-products increases. nih.govresearchgate.net An optimized catalyst concentration of 0.03 mol per mole of TMP was found to minimize side-product formation, achieving a TMPMP purity of 68.2%. nih.gov

| Catalyst (p-TSA) Concentration (mol/mol of TMP) | TMPMP Purity (%) | Side-Product (Thioester) Formation |

|---|---|---|

| 0.03 | 68.2 | Minimum |

| >0.03 | Decreased | Increased |

Furthermore, the synthesis of amides from 3-MPA esters, a reaction chemically related to the formation of this compound, has been optimized using continuous flow processing. In the synthesis of 3-mercaptopropanamide, methyl 3-mercaptopropionate was reacted with aqueous ammonia. mdpi.com The reaction conditions were optimized to a temperature of 50°C with a residence time of 60 minutes. Using a 4:1 molar ratio of aqueous ammonia to the ester, a conversion of 95% was achieved, leading to a final isolated yield of 68% with 87% purity after drying. mdpi.com Higher temperatures were found to promote the formation of unwanted poly-sulfide side products. mdpi.com

Applications of Ammonium 3 Mercaptopropionate in Advanced Materials and Chemical Technologies

Polymer Science and Engineering

In the field of polymer science and engineering, ammonium (B1175870) 3-mercaptopropionate (B1240610) is utilized in several key processes, including polymerization, cross-linking, and the modification of polymer properties. Its reactivity and functionality make it an important additive for creating polymers with tailored characteristics.

Role as a Chain Transfer Agent in Polymerization Processes

Ammonium 3-mercaptopropionate, and more broadly 3-mercaptopropionate esters, are effective chain-transfer agents in polymerization reactions. google.comgoogleapis.com Chain transfer agents are crucial for controlling the molecular weight of polymers during synthesis. wikipedia.org In processes like emulsion polymerization, the addition of a chain transfer agent like a 3-mercaptopropionate ester can lead to the production of polymers with reduced molecular weights and narrower molecular weight distributions. google.comgoogleapis.com This control over molecular weight is essential for achieving desired polymer properties and performance in various applications. wikipedia.org

The general mechanism of chain transfer involves the transfer of a hydrogen atom from the thiol group of the chain transfer agent to the growing polymer chain, which terminates the growth of that chain. A new radical is formed on the sulfur atom of the chain transfer agent, which can then initiate the growth of a new polymer chain. This process is depicted in the following reaction scheme:

P• + R-SH → P-H + R-S• R-S• + M → R-S-M•

Where P• is the growing polymer chain, R-SH is the chain transfer agent (this compound), M is a monomer unit, and R-S• is the new radical that initiates another polymer chain.

While much of the documented research focuses on 3-mercaptopropionate esters, the fundamental chemistry of the thiol group is the same in this compound, making it a viable chain transfer agent, particularly in aqueous polymerization systems where its salt form enhances solubility.

Cross-linking Agent in Polymer Networks and Resins

The thiol group in this compound is highly reactive and can participate in various cross-linking reactions, which are essential for the formation of stable polymer networks in materials like UV-curable resins, thermosets, and hydrogels.

In UV-curable resins , thiol-ene "click" chemistry is a widely used method for rapid and efficient curing. This reaction involves the photoinitiated addition of a thiol to a carbon-carbon double bond (ene). Multifunctional thiols, such as those derived from 3-mercaptopropionic acid, can be reacted with multifunctional enes to form a highly cross-linked polymer network upon exposure to UV light. european-coatings.comnih.govthreebond.co.jp For instance, trimethylolpropane (B17298) tris(3-mercaptopropionate) is a common trifunctional thiol used in these formulations. european-coatings.comthreebond.co.jp The use of such cross-linkers leads to the formation of robust and durable films with various industrial applications. nih.gov

In thermosets , the thiol group can react with other functional groups, such as epoxides or isocyanates, at elevated temperatures to form a cross-linked network. This process is fundamental to the curing of many thermosetting resins, where the formation of a three-dimensional network structure imparts high mechanical strength and thermal stability to the final material.

In the context of hydrogels , which are water-swollen polymer networks, cross-linking is crucial for maintaining their structural integrity. mdpi.com The thiol groups of this compound can be used to form disulfide bonds through oxidation or to react with other functional groups within the hydrogel precursor polymers to create a stable, cross-linked structure. nih.govmdpi.comfrontiersin.org The ability to form hydrogels with controlled cross-link densities is important for applications in drug delivery, tissue engineering, and as absorbent materials. mdpi.comnih.gov

Modification of Polymer Properties

The incorporation of 3-mercaptopropionate units into polymer chains can significantly modify the material's properties, including its mechanical strength, thermal stability, and degradability.

Mechanical Strength: The introduction of 3-mercaptopropionate can alter the mechanical properties of polymers. For example, in copolymers of poly(3-hydroxybutyrate) (P(3HB)), the incorporation of 3-mercaptopropionate (3MP) can lead to a softer and more flexible material. nih.gov As the fraction of 3MP in the copolymer increases, the polymer becomes less crystalline and more amorphous, resulting in a lower Young's modulus and a higher elongation at break. nih.gov This demonstrates the potential to tune the mechanical properties of bioplastics from rigid and brittle to soft and elastomeric. nih.govsemanticscholar.org

Thermal Stability: The thermal properties of polymers can also be influenced by the presence of 3-mercaptopropionate. In P(3HB-co-3MP) copolymers, an increase in the 3MP content leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm). nih.gov This can be advantageous for processing these polymers at lower temperatures, which can help to prevent thermal degradation. mdpi.commdpi.com Conversely, in some systems, the introduction of sulfur-containing cross-links can enhance thermal stability. The strong covalent bonds formed during cross-linking can increase the energy required to break down the polymer network, thus improving its resistance to heat. patsnap.com

Degradability: The presence of thioester linkages in polymers, which can be formed using 3-mercaptopropionate as a precursor, can affect their biodegradability. While some polyesters are readily biodegradable, polythioesters (PTEs) may exhibit different degradation profiles. mdpi.commdpi.comresearchgate.net For instance, poly(3-mercaptopropionate) has been reported to be non-biodegradable, whereas copolymers containing 3-hydroxypropionate (B73278) can be biodegradable. semanticscholar.orgnih.gov The specific structure of the polymer and the nature of the linkages within the polymer chain are key factors determining its susceptibility to microbial or hydrolytic degradation. mdpi.commdpi.comresearchgate.net

Table 1: Effect of 3-Mercaptopropionate Content on the Mechanical Properties of P(3HB-co-3M2MP) Copolymers This table is based on data for a related compound, 3-mercapto-2-methylpropionate (3M2MP), to illustrate the principle of how mercaptopropionate incorporation affects polymer properties.

| 3M2MP Content (mol%) | Yield Strength (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 0 | N/A | 58 ± 7 | 12 ± 0 | 1420 ± 80 |

| 5.5 | 13.6 ± 2.0 | 23.0 ± 1.2 | 1100 ± 100 | 260 ± 30 |

| 10.7 | 8.8 ± 1.1 | 19.3 ± 0.9 | 1500 ± 150 | 110 ± 10 |

| 20.3 | 4.5 ± 0.5 | 15.0 ± 1.1 | 1800 ± 200 | 30 ± 5 |

| Data adapted from a study on poly(3-mercapto-2-methylpropionate) copolymers. semanticscholar.org |

Precursor for Functional Polymers

This compound can serve as a precursor for the synthesis of functional polymers, such as polythioesters and quaternary ammonium polymers, which have a range of specialized applications.

Polythioesters (PTEs): 3-Mercaptopropionate is a key building block for the biosynthesis of polythioesters. mdpi.com For example, copolymers of 3-hydroxybutyrate (B1226725) and 3-mercaptopropionate have been biosynthesized by certain bacteria. semanticscholar.orgmdpi.com These materials are of interest as they can exhibit properties distinct from their polyester (B1180765) analogues, such as higher glass transition temperatures and increased elasticity. nih.gov The ability to produce PTEs from renewable resources is an active area of research in the field of bioplastics. semanticscholar.orgmdpi.com

Quaternary Ammonium Polymers: While direct polymerization of this compound to form a quaternary ammonium polymer is not the typical route, the carboxylate group of 3-mercaptopropionic acid can be chemically modified to incorporate quaternary ammonium functionalities. mdpi.comnih.govnih.govmdpi.comtubitak.gov.tr Quaternary ammonium polymers are a class of materials known for their antimicrobial properties. mdpi.comnih.govmdpi.com The synthesis of such polymers often involves the polymerization of monomers that already contain a quaternary ammonium group or the post-polymerization modification of a polymer to introduce these functional groups. mdpi.comnih.gov The versatility of the 3-mercaptopropionate structure allows for its potential integration into such polymer systems through various synthetic strategies.

Surface Science and Nanomaterials

The dual functionality of this compound makes it an excellent ligand for the surface modification and functionalization of a variety of materials, including silicon surfaces and quantum dots.

Surface Modification and Functionalization

Silicon Surfaces: The surface of silicon and its oxide (silica) can be functionalized using organosilane coupling agents that contain a thiol group, such as (3-mercaptopropyl)trimethoxysilane. tyut.edu.cnresearchgate.net This process involves the reaction of the silane (B1218182) with the hydroxyl groups on the silicon surface to form stable covalent bonds. tyut.edu.cnresearchgate.net While not a direct application of this compound, this illustrates the utility of the thiol group in modifying silicon-based materials. In aqueous-based modification processes, this compound can be used to introduce thiol functionalities onto surfaces that have been pre-functionalized with groups reactive towards its carboxylate end.

Quantum Dots: this compound, or more commonly its acid form, 3-mercaptopropionic acid, is widely used as a capping agent to stabilize and functionalize quantum dots (QDs). researchgate.netmdpi.com The thiol group has a strong affinity for the surface of many semiconductor nanocrystals, such as those made of cadmium telluride (CdTe) or lead sulfide (B99878) (PbS). researchgate.net The carboxylate group provides hydrophilicity, allowing the quantum dots to be dispersed in aqueous solutions, which is essential for many biological and electronic applications. nih.govnih.gov The functionalization of quantum dots with ligands like 3-mercaptopropionate is a critical step in rendering them biocompatible and suitable for use in applications such as cellular imaging and biosensing. mdpi.comnih.govnih.gov The presence of the ammonium counter-ion in this compound facilitates its use in aqueous media for the ligand exchange process on the surface of quantum dots. pdx.edu

Integration into Nanocomposites

The integration of this compound into nanocomposites is primarily driven by the strong affinity of its thiol group for the surfaces of noble metal nanoparticles. While studies specifically detailing this compound are not abundant, the behavior of its sodium analog, sodium 3-mercaptopropionate (S3MP), in the formation of gold nanoparticle (AuNP) composites provides significant insight. The mercaptopropionate anion acts as a stabilizing agent during the synthesis of these nanoparticles. mdpi.com

In a typical synthesis, the 3-mercaptopropionate ion covalently bonds to the gold surface through the thiol group. This forms a self-assembled monolayer that prevents the nanoparticles from aggregating, thus ensuring their stability and uniform dispersion within a composite matrix. The carboxylate end of the molecule extends into the surrounding medium, providing electrostatic repulsion and a site for further functionalization or interaction with a polymer matrix. This surface modification is crucial for improving the compatibility between the inorganic nanoparticles and an organic polymer host, which is a key factor in the successful fabrication of nanocomposites with enhanced properties. mdpi.com

The functionalization of nanoparticles with molecules like 3-mercaptopropionate is a critical step in creating nanocomposites with tailored optical, electronic, and mechanical properties. The presence of the ammonium cation would be expected to influence the ionic strength of the surrounding medium, which can also play a role in the stability and aggregation behavior of the nanoparticles.

Table 1: Role of 3-Mercaptopropionate in Nanocomposite Formation

| Feature | Description | Reference |

| Binding Mechanism | The thiol (-SH) group forms a strong covalent bond with the surface of metal nanoparticles, such as gold. | mdpi.com |

| Stabilization | The attached molecules form a protective layer, preventing nanoparticle aggregation through steric and electrostatic repulsion. | mdpi.com |

| Dispersion | Surface functionalization improves the compatibility between the inorganic nanoparticles and the polymer matrix, leading to better dispersion. | mdpi.com |

| Functionality | The terminal carboxylate group (-COO⁻) provides a site for further chemical reactions or interactions within the composite material. |

Catalysis and Reaction Promotion

The chemical structure of this compound allows it to participate in catalytic processes, primarily through the reactivity of its thiol and carboxylate groups.

In the presence of a base, the thiol group of 3-mercaptopropionate can be deprotonated to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile and can act as a catalyst in various organic reactions. A notable example is the base-catalyzed thiol-epoxy "click" reaction. rsc.orgrsc.org In this type of reaction, a base is used to generate a thiolate from a thiol-containing compound. rsc.orgrsc.org This thiolate then readily attacks the electrophilic carbon of an epoxide ring, leading to a ring-opening reaction and the formation of a new carbon-sulfur bond. rsc.orgrsc.org

While this compound itself is the salt of a weak acid and a weak base, its anion can be involved in proton transfer equilibria. In reactions where a stronger base is present, the 3-mercaptopropionate would be deprotonated, forming the catalytically active thiolate. The efficiency of this process is dependent on the reaction conditions and the pKa values of the involved species. The ammonium cation, in this context, would primarily act as a counter-ion.

The thiol group of this compound also positions it as a potential sulfur-transfer reagent, particularly in syntheses where a sulfur atom needs to be introduced into a molecule. A significant application of sulfur-transfer reagents is in the synthesis of oligonucleotide phosphorothioates, which are analogues of natural nucleic acids used in therapeutic applications. google.comglenresearch.com In this process, a phosphite (B83602) triester intermediate is converted to a phosphorothioate (B77711) by a sulfurizing agent. glenresearch.com

While specific studies detailing the use of this compound as the primary sulfur-transfer reagent in this context are limited, its fundamental structure is conducive to such a role. The sulfur atom in the thiol group can be transferred to a trivalent phosphorus center. The reaction mechanism would likely involve the activation of the thiol group, potentially through the formation of a disulfide intermediate or by direct reaction with the phosphorus compound. The efficiency of such a reaction would be influenced by the reaction conditions and the nature of the other reagents involved.

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Reaction Type | Mechanism |

| Base Catalysis (as thiolate) | Thiol-epoxy reactions | Nucleophilic attack of the thiolate anion on the epoxide ring. rsc.orgrsc.org |

| Sulfur-Transfer Reagent | Oligonucleotide synthesis | Transfer of the sulfur atom from the thiol group to a phosphorus(III) center. google.comglenresearch.com |

Environmental Remediation and Industrial Process Chemistry (Abiotic Focus)

The ability of the 3-mercaptopropionate anion to chelate with metal ions makes it a valuable compound in certain industrial and environmental applications, particularly in the field of mineral processing.

In the froth flotation of sulfide ores, selective separation of different minerals is crucial. 3-Mercaptopropionic acid has been investigated as a selective depressant for chalcopyrite (CuFeS₂) in the flotation separation from galena (PbS). mdpi.com The 3-mercaptopropionate anion, which would be the active species from this compound in an aqueous solution, plays a key role in this process.

The mechanism involves the adsorption of the 3-mercaptopropionate onto the chalcopyrite surface. Both the sulfhydryl and carboxyl groups of the molecule can act as chelating centers for the copper ions on the mineral surface. mdpi.com This adsorption is thermodynamically favorable, with calculations showing a higher binding energy of mercapto acids to Cu²⁺ compared to Pb²⁺. mdpi.com This selective adsorption of the hydrophilic 3-mercaptopropionate on the chalcopyrite surface increases its wettability, thereby depressing its flotation and allowing for the selective flotation of other minerals like galena. mdpi.comresearchgate.net The ammonium ion would remain in the aqueous phase as a spectator ion.

Table 3: Flotation Depression of Chalcopyrite by 3-Mercaptopropionate

| Parameter | Observation | Reference |

| Target Mineral | Chalcopyrite (CuFeS₂) | mdpi.comresearchgate.net |

| Action | Depression of flotation | mdpi.com |

| Mechanism | Adsorption of 3-mercaptopropionate onto the mineral surface via chelation with copper ions. mdpi.com | |

| Selectivity | Higher affinity for chalcopyrite compared to galena (PbS). mdpi.com |

The environmental fate of this compound is governed by abiotic and biotic degradation processes. Focusing on abiotic pathways, the thiol group is susceptible to oxidation and photolysis. In aqueous environments, mercaptans can be oxidized by dissolved oxygen and other oxidizing agents, leading to the formation of disulfides and, eventually, sulfonic acids. mdpi.com Photodegradation, initiated by the absorption of sunlight, can also contribute to the breakdown of the molecule, especially in surface waters. researchgate.net

Environmental fate models aim to predict the persistence and transport of chemicals in various environmental compartments. acs.org For an organosulfur compound like this compound, such models would consider its water solubility, vapor pressure, and octanol-water partition coefficient to estimate its distribution in water, soil, and air. The rates of key abiotic degradation processes, such as oxidation and photolysis, would be incorporated to predict its environmental half-life. The presence of the ammonium ion would suggest high water solubility, leading to a higher concentration in the aqueous phase where these degradation pathways are most relevant. The degradation of the mercaptan group is a key factor in reducing the persistence of the compound in the environment. nih.govnih.gov

Reagent in Industrial Chemical Processes (excluding consumer products)

This compound serves as a crucial reagent in a variety of industrial chemical processes, primarily valued for the reactivity of its thiol (-SH) and carboxylate (-COO⁻) functional groups. Its utility is most prominent in the fields of polymer chemistry and advanced material synthesis, where it functions as a chain-transfer agent, a monomer for novel biopolymers, and an intermediate in the synthesis of specialized chemicals.

Monomer for Polythioester (PTE) Synthesis

A significant industrial application of 3-mercaptopropionate is its use as a precursor for the biosynthesis of polythioesters (PTEs), a class of biopolymers with unique properties. nih.gov In this role, it is used in fermentation processes with genetically engineered microorganisms to produce polymers like poly(3-mercaptopropionate) [P(3MP)] and its copolymers. researchgate.netmdpi.com

Research into the biosynthesis of copolymers using structurally related mercaptopropionate precursors demonstrates how precursor concentration directly influences the final polymer composition and yield. For instance, in the biosynthesis of a copolymer of 3-hydroxybutyrate (3HB) and 3-mercapto-2-methylpropionate (3M2MP), varying the concentration of the mercaptopropionate feed had a significant impact on cell growth, total polymer content, and the molar percentage of the 3M2MP monomer incorporated into the final polymer. mdpi.comnih.gov

| Precursor Concentration (g/L) | Cell Dry Weight (g/L) | Polymer Content (wt%) | 3M2MP Content (mol%) |

|---|---|---|---|

| 0.25 | 3.51 | 68.2 | 5.5 |

| 0.50 | 3.48 | 67.5 | 10.1 |

| 1.00 | 3.55 | 68.1 | 34.2 |

| 1.50 | 3.49 | 68.5 | 53.9 |

| 2.00 | 4.29 | 72.1 | 54.8 |

| 2.50 | 5.06 | 77.2 | 10.7 |

The data shows that while increasing precursor concentration up to 2.0 g/L enhances both polymer content and monomer incorporation, concentrations beyond this point lead to a sharp decrease in the incorporation of the mercaptopropionate unit. mdpi.comnih.gov This highlights the compound's role as a critical building block whose supply must be carefully controlled in biotechnological production processes to achieve desired material properties.

Chain-Transfer Agent in Polymerization

In industrial polymer synthesis, particularly in radical and emulsion polymerization, controlling the molecular weight of the resulting polymer is essential for determining its physical properties and suitability for specific applications. This compound, through its active component 3-mercaptopropionic acid, functions as a highly effective chain-transfer agent. wikipedia.org

| Industrial Process | Function | Outcome | Relevant Industries |

|---|---|---|---|

| Radical Polymerization | Chain-Transfer Agent | Controls/reduces polymer molecular weight; narrows molecular weight distribution. wikipedia.orggoogle.com | Plastics, Resins (e.g., PVC, Acrylics) atamanchemicals.comverifiedmarketresearch.com |

| Biotechnological Synthesis | Monomer/Precursor | Forms the backbone of polythioesters (PTEs), a class of biopolymers. nih.govmdpi.com | Advanced Materials, Bioplastics |

| Organic Synthesis | Chemical Intermediate | Acts as a building block for more complex molecules. atamankimya.comverifiedmarketresearch.com | Agrochemicals, Specialty Chemicals valuates.com |

Intermediate in Chemical Synthesis

Beyond polymerization, this compound is a versatile intermediate in broader industrial organic synthesis. Its bifunctional nature allows it to be a starting point for the manufacture of more complex molecules. It is utilized as a building block in the synthesis of various agrochemicals and specialty chemicals, where its ability to introduce a sulfur-containing moiety is valuable for creating active ingredients or modifying chemical structures to enhance efficacy and stability. atamankimya.comverifiedmarketresearch.comvaluates.com

Theoretical and Computational Investigations of Ammonium 3 Mercaptopropionate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Ammonium (B1175870) 3-mercaptopropionate (B1240610). These calculations provide a detailed picture of the electron distribution and bonding within the 3-mercaptopropionate anion and its interaction with the ammonium cation.

The electronic structure of the 3-mercaptopropionate anion is characterized by the presence of two key functional groups: the carboxylate group (-COO⁻) and the thiol group (-SH). DFT calculations have been used to investigate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For mercapto acids, it has been shown that the HOMO and LUMO are primarily localized on the sulfhydryl and carboxyl groups, identifying them as the active centers for chemical reactions. researchgate.net This localization of frontier orbitals is crucial in determining the molecule's reactivity, particularly its nucleophilic and electrophilic sites.

Further computational studies on related systems, such as the ammonia-mercapto radical complex, have utilized high-level quantum chemical methods to determine binding energies and geometries. rsc.orgresearchgate.net While not directly studying Ammonium 3-mercaptopropionate, these studies provide valuable data on the fundamental interactions between ammonia-derived species and sulfur-containing molecules.

Table 1: Calculated Properties of 3-Mercaptopropionate Anion and Related Species

| Property | Method | Value/Observation | Reference |

| Frontier Orbitals (HOMO/LUMO) | DFT | Localized on sulfhydryl and carboxyl groups | researchgate.net |

| Intermolecular Interactions | DFT | Primarily electrostatic between NH₄⁺ and -COO⁻ | rsc.org |

| Binding Energy (˙SH⋯NH₃) | CCSD(T) | 3.9 kcal mol⁻¹ | rsc.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and reactivity in different environments. While specific MD simulations for this compound are not extensively reported, studies on its constituent ions and related molecules provide a basis for understanding its likely behavior.

MD simulations of the ammonium ion in aqueous and ammonia (B1221849) solutions have been performed to understand its solvation structure and dynamics. tandfonline.comresearchgate.netacs.orgnih.gov These studies show that the ammonium ion forms a well-defined solvation shell, with surrounding solvent molecules oriented to interact with the positively charged hydrogen atoms. acs.org In an aqueous solution of this compound, the ammonium ion would be solvated by water molecules, and would also engage in dynamic ion-pairing with the 3-mercaptopropionate anion.

The reactivity of this compound can also be explored using MD simulations, particularly for reactions in solution. For instance, the deprotonation of the thiol group or its participation in nucleophilic reactions could be modeled to understand the role of solvent dynamics and conformational changes in the reaction pathway.

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships is a key aspect of computational chemistry, often employing Quantitative Structure-Activity Relationship (QSAR) models. scialert.net For this compound, its reactivity is primarily associated with the thiol and carboxylate functionalities.

The nucleophilicity of the thiol group is a significant factor in its reactivity. Computational studies on the reaction of thiols have shown that the deprotonated thiolate is a much stronger nucleophile. The pKa of the thiol group in 3-mercaptopropionic acid is around 10.5, indicating that at neutral pH, it exists predominantly in its protonated form. However, in the presence of a base, it can be deprotonated to the more reactive thiolate.

Computational studies have been used to investigate the structure-reaction relationship of mercapto acids in the context of their interaction with metal ions. researchgate.net These studies have shown that the sulfhydryl and carboxyl groups are the reactive and chelating centers, and the binding energies to different metal ions can be calculated to predict selectivity. researchgate.net For 3-mercaptopropionic acid, a higher affinity for certain metal ions over others has been computationally demonstrated. researchgate.net

The reactivity of the carboxylate group is mainly as a nucleophile or a base. In the salt, it is ionically bonded to the ammonium cation. The strength of this interaction can influence the availability of the carboxylate for other reactions. Studies on ammonium carboxylate salts have explored the additivity of intermolecular interaction energies, which can inform our understanding of the stability and reactivity of these compounds. rsc.org

Modeling of Intermediate Species and Transition States

The modeling of reaction intermediates and transition states is crucial for understanding reaction mechanisms and kinetics. For reactions involving this compound, computational methods can be used to determine the geometries and energies of these transient species.

One important reaction of thiols is their oxidation. The mechanism of oxidation of 3-mercaptopropionic acid has been studied, and it is proposed to proceed through various intermediates. researchgate.net Computational modeling can be employed to investigate the structures and stabilities of potential intermediates, such as sulfenic acids (RSOH), and the transition states connecting them.

Another key reaction is the Michael addition of the thiol group to an α,β-unsaturated carbonyl compound. The mechanism of this reaction involves the formation of a thiolate anion which then acts as a nucleophile. The transition state for the nucleophilic attack can be modeled to understand the factors influencing the reaction rate.

Furthermore, in radical reactions, the thiol group can act as a hydrogen donor, forming a thiyl radical (RS•). The stability of this radical intermediate is a key factor in the kinetics of such reactions. The rate constant for the dimerization of thiyl radicals derived from 3-mercaptopropionic acid has been determined experimentally, and computational modeling could provide further insight into the structure of the transition state for this process. researchgate.net

Recent advances in computational modeling, including the use of generative AI, are making the prediction of transition state structures more rapid and accessible, which will undoubtedly aid in the future study of reactions involving compounds like this compound. mit.edu

Advanced Analytical and Characterization Techniques in Research on Ammonium 3 Mercaptopropionate

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Advanced spectroscopic techniques are indispensable for the in-depth analysis of Ammonium (B1175870) 3-mercaptopropionate (B1240610). These methods provide critical insights into its molecular structure, reaction kinetics, and interactions with other chemical species.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. osf.iopharmtech.com It provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products as a reaction progresses. pharmtech.comeuropeanpharmaceuticalreview.com For reactions involving Ammonium 3-mercaptopropionate, ¹H NMR and ¹³C NMR are particularly useful.

In a typical reaction monitoring setup, a stream of the reaction mixture is flowed through an NMR tube placed within the spectrometer's magnet. pharmtech.com Spectra are acquired at regular intervals, allowing researchers to track the disappearance of reactant signals and the appearance of product signals. For instance, in a reaction involving the thiol group of this compound, the signal corresponding to the protons adjacent to the sulfur atom would be monitored. A change in the chemical shift or a decrease in the integration of this peak over time provides direct evidence of the reaction's progress. rsc.org

Kinetic data can be extracted by plotting the concentration of a reactant or product, determined from the NMR signal integration, against time. This allows for the determination of reaction orders and rate constants. rsc.org Furthermore, time-consuming 2D NMR techniques, such as COSY and HETCOR, can be applied under stationary flow conditions to elucidate the structure of unknown or unstable intermediates formed during the reaction. osf.io

Table 1: Illustrative ¹H NMR Data for Monitoring a Thiol-Ene Reaction with this compound

| Time (minutes) | Reactant A (Alkene) Integral (Normalized) | Reactant B (this compound) Integral (Normalized) | Product C Integral (Normalized) |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.85 | 0.86 | 0.14 |

| 20 | 0.71 | 0.72 | 0.28 |

| 30 | 0.58 | 0.59 | 0.41 |

| 60 | 0.32 | 0.33 | 0.67 |

| 120 | 0.10 | 0.11 | 0.89 |

This is a representative table created from general principles of NMR reaction monitoring.

Infrared (IR) and Raman Spectroscopy (e.g., Reaction Rate Monitoring, Network Characterization)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable tools for studying this compound. These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. mdpi.com By monitoring changes in these vibrational bands, researchers can track chemical transformations in real-time. nih.gov

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous solutions and for detecting changes in non-polar bonds, making it complementary to IR spectroscopy. mdpi.com For this compound, key functional groups with distinct vibrational signatures include the thiol (S-H), carboxylate (COO⁻), and ammonium (NH₄⁺) groups.

Reaction Rate Monitoring : The progress of a reaction can be followed by observing the change in intensity of a characteristic vibrational band. For example, in a reaction where the thiol group is consumed, the intensity of the S-H stretching band (typically around 2550 cm⁻¹) would decrease. By plotting this intensity change over time, reaction rates can be determined. researchgate.net

Network Characterization : In polymerization reactions, Raman spectroscopy can be used to characterize the resulting polymer network. The degree of conversion can be quantified by monitoring the disappearance of monomer-specific peaks (e.g., C=C stretching in a thiol-ene polymerization) relative to a stable internal reference peak. mdpi.com

The vibrational modes of the ammonium ion are also readily observable. The ν₃ (asymmetric stretching) and ν₁ (symmetric stretching) modes of the NH₄⁺ group appear in both IR and Raman spectra, typically in the 2900-3200 cm⁻¹ region. mdpi.comresearchgate.net These bands can be used to study interactions involving the ammonium cation.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Ammonium (NH₄⁺) | ν₃ (Asymmetric Stretch) | ~3190 | IR, Raman |

| Ammonium (NH₄⁺) | ν₁ (Symmetric Stretch) | ~2980 | IR, Raman |

| Thiol (S-H) | Stretch | ~2550 | Raman |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1550-1610 | IR |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400-1440 | IR |

| Ammonium (NH₄⁺) | ν₄ (Bending) | ~1430 | IR |

Data compiled from representative values for the respective functional groups. mdpi.com

Electron Paramagnetic Resonance (EPR) and HYSCORE Spectroscopy (e.g., Metal Center Interactions, Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that have unpaired electrons. libretexts.orglibretexts.org This makes it an essential tool for investigating the interactions of this compound with paramagnetic transition metal ions and for detecting and characterizing short-lived radical intermediates formed during chemical reactions. nih.govresearchgate.net

Metal Center Interactions : When this compound acts as a ligand, binding to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)) through its thiol or carboxylate group, EPR spectroscopy can provide detailed information about the electronic structure of the metal center. nih.govnih.gov The principal components of the g-tensor and the hyperfine coupling constants, extracted from the EPR spectrum, reveal insights into the coordination geometry and the nature of the metal-ligand bonds. libretexts.orgresearchgate.net

Radical Intermediates : Many chemical reactions, particularly those involving oxidation or photolysis, proceed through radical intermediates. For instance, the one-electron oxidation of the thiol group in this compound would generate a thiyl radical (RS•). EPR is one of the few techniques capable of directly detecting such transient species. researchgate.netrsc.org The resulting EPR spectrum can confirm the radical's identity and provide information about its electronic environment through hyperfine interactions with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). nih.gov

Hyperfine Sublevel Correlation (HYSCORE) spectroscopy is an advanced pulsed EPR technique that provides even higher resolution of hyperfine interactions. It is particularly useful for probing weak interactions between the unpaired electron and distant nuclei, offering precise structural details of the radical or metal complex.

Table 3: Information Derived from EPR/HYSCORE Studies

| EPR/HYSCORE Parameter | Information Obtained |

| g-factor | Provides a fingerprint of the paramagnetic species and is sensitive to the electronic environment and symmetry of the metal center. libretexts.org |

| Hyperfine Coupling Constant (A) | Quantifies the interaction between the unpaired electron and magnetic nuclei, revealing the identity and number of interacting nuclei and their distance from the electron. |

| Zero-Field Splitting (D, E) | For systems with more than one unpaired electron (S > 1/2), this parameter describes the interaction between the electron spins and is highly sensitive to the coordination geometry. |

| HYSCORE Cross-Peaks | Provide precise values of small hyperfine couplings and can help determine the spatial arrangement of ligands around a metal center. |

Chromatographic Techniques

Chromatographic methods are essential for separating, identifying, and quantifying components in a mixture. High-Performance Liquid Chromatography is the premier technique for assessing the purity and determining the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantification of non-volatile compounds like this compound. researchgate.net Due to the high reactivity of its thiol group and its lack of a strong UV chromophore, direct analysis can be challenging. nih.govcolab.ws Therefore, methods for its analysis often rely on pre-column derivatization to attach a fluorescent or UV-absorbing tag to the thiol group, significantly enhancing sensitivity and selectivity. nih.gov

A widely used derivatizing agent is monobromobimane, which reacts with the thiol group to form a stable, highly fluorescent derivative that can be easily detected. nih.gov The separation is typically achieved using reversed-phase HPLC, where the derivatized analyte is separated from other sample components on a non-polar stationary phase (e.g., C18) with a polar mobile phase.

The method is validated to ensure its reliability, with key parameters including linearity, precision, accuracy, and limits of detection and quantification. nih.govcolab.ws

Purity Analysis : HPLC can effectively separate this compound from synthesis precursors, by-products, and degradation products. The purity is typically determined by calculating the peak area of the main component as a percentage of the total area of all peaks in the chromatogram. researchgate.net

Quantification : The concentration of the compound in a sample is determined by comparing its peak area or height to a calibration curve constructed from standards of known concentrations. researchgate.net This approach allows for the precise quantification of this compound in various matrices. nih.govcolab.ws

A developed HPLC method with fluorescence detection demonstrated high sensitivity, with a detection limit of 4.3 nmol·L⁻¹ using a 10 μL injection volume. nih.govcolab.ws The method showed excellent linearity (r > 0.99) and good repeatability, with intra-day and inter-day precision (% CV) ranging from 2.68-7.01% and 4.86-12.5%, respectively. nih.govcolab.ws Mean recoveries in environmental water samples were between 97% and 105%, confirming the method's accuracy. nih.gov An important advantage of this specific derivatization method is the high stability of the resulting derivative, which shows only a 3-5% loss after more than a year of storage at 4°C. nih.govcolab.ws

Table 5: Validation Parameters for a Typical HPLC Method for 3-Mercaptopropionic Acid Analysis

| Parameter | Result | Reference |

| Derivatization Agent | Monobromobimane | nih.govcolab.ws |

| Detection | Fluorescence | nih.govcolab.ws |

| Linearity (r) | > 0.99 | nih.govcolab.ws |

| Limit of Detection (LOD) | 4.3 nmol·L⁻¹ | nih.govcolab.ws |

| Intra-day Precision (% CV) | 2.68 - 7.01% | nih.govcolab.ws |

| Inter-day Precision (% CV) | 4.86 - 12.5% | nih.govcolab.ws |

| Mean Recovery | 97 - 105% | nih.govcolab.ws |

| Derivative Stability (4°C) | > 1 year (3-5% loss) | nih.govcolab.ws |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an essential analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. In the context of research involving this compound, GC is primarily employed to identify and quantify volatile products that may arise during synthesis, polymerization, or degradation processes. The technique separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on a solid support within a column) and a mobile phase (an inert gas). mdpi.comnih.govresearchgate.net

When materials incorporating this compound, such as polymers or coatings, are subjected to thermal stress or curing reactions, various low molecular weight compounds can be released. These may include unreacted monomers, solvents, side-reaction products, or thermal degradation fragments. Headspace GC, often coupled with Mass Spectrometry (GC-MS), is particularly effective for this type of analysis. mdpi.comresearchgate.netmdpi.comnih.gov The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system, allowing for the analysis of evolved gases without complex sample preparation. mdpi.com

Research findings from the analysis of related thiol compounds in curing reactions or polymer systems indicate that GC can detect a range of substances. For instance, in thiol-epoxy reactions, residual solvents or volatile byproducts from catalysts can be monitored. In degradation studies, the identification of sulfur-containing compounds, ammonia (B1221849), or fragments of the propionate (B1217596) backbone can provide crucial insights into the degradation mechanism.

Below is a table representing hypothetical data from a Headspace GC-MS analysis of the volatile compounds evolved during the thermal curing of a resin containing this compound.

| Peak No. | Retention Time (min) | Identified Compound | Probable Origin |

| 1 | 2.5 | Ammonia | Decomposition of ammonium salt |

| 2 | 4.1 | Propanethiol | Side-reaction product |

| 3 | 5.8 | Acrylonitrile (B1666552) | Degradation fragment |

| 4 | 7.2 | 3-Mercaptopropionic acid | Unreacted/decomposed monomer |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are indispensable for characterizing materials derived from this compound, especially in the field of polymer science.

Thermogravimetric Analysis (TGA) (e.g., Polymer Stability, Degradation)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comazom.com It is a fundamental technique for assessing the thermal stability and decomposition profile of polymers. youtube.comnih.govresearchgate.net When a polymer containing units derived from this compound is analyzed, the TGA thermogram provides critical data on the onset temperature of degradation, the temperatures of maximum degradation rates, and the amount of residual mass at high temperatures. dntb.gov.uamdpi.com

The following table presents typical data obtained from a TGA experiment on a hypothetical polymer crosslinked with a derivative of 3-mercaptopropionic acid, conducted under a nitrogen atmosphere.

| Parameter | Temperature (°C) | Mass Loss (%) | Description |

| Tonset (5% mass loss) | 295 °C | 5% | Onset of thermal degradation |

| Tmax1 (1st DTG peak) | 350 °C | 45% | Main chain scission |

| Tmax2 (2nd DTG peak) | 420 °C | 30% | Degradation of crosslinked structure |

| Char Residue at 600 °C | - | 20% | Remaining non-volatile carbonaceous material |

Differential Scanning Calorimetry (DSC) (e.g., Curing Behavior, Phase Transitions)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.detorontech.com It is widely used to study thermal transitions in polymers, such as the glass transition (Tg), crystallization (Tc), and melting (Tm). azom.comeag.comhu-berlin.de

In research involving this compound, particularly in its application as a curing agent or modifier in polymer systems like epoxy resins, DSC is invaluable for monitoring the curing (crosslinking) reaction. researchgate.netacs.org The curing process is typically an exothermic event, which appears as a peak in the DSC thermogram. hu-berlin.de By analyzing this peak, researchers can determine key parameters such as the onset temperature of curing, the peak exothermic temperature (Tp), and the total heat of reaction (enthalpy, ΔH), which is proportional to the extent of cure. acs.org

Furthermore, after the material is cured, a second DSC scan is often performed to determine the glass transition temperature (Tg) of the final product. nih.govwilliams.edu The Tg is a critical property that defines the upper use temperature of the thermoset material. DSC can effectively demonstrate how variations in the concentration of this compound or its derivatives affect both the curing kinetics and the final thermal properties of the polymer network. acs.org

A representative data set from a dynamic DSC scan monitoring the curing of an epoxy resin with a hardener based on 3-mercaptopropionic acid is shown below.

| Curing Parameter | Value | Unit | Interpretation |

| Onset Temperature (Ti) | 115.5 | °C | Temperature at which the curing reaction begins |

| Peak Temperature (Tp) | 135.5 | °C | Temperature of the maximum curing rate acs.org |

| Total Enthalpy (ΔHtotal) | 350.2 | J/g | Total heat released, indicating the extent of reaction |

| Glass Transition Temp. (Tg) | 95.0 | °C | Transition from glassy to rubbery state post-cure |

Microscopic and Surface Analysis Methods

These techniques are crucial for understanding the relationship between the microstructure and macroscopic properties of materials containing this compound.

Scanning Electron Microscopy (SEM) (e.g., Material Morphology)

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. psu.eduazom.com The interaction of the electrons with the atoms in the sample generates various signals that contain information about the sample's surface morphology and composition. researchgate.netnps.edu

In the study of materials modified with this compound, such as polymer blends, composites, or surface coatings, SEM is used to visualize the microstructure. mdpi.com For example, if this compound is used to modify fillers in a polymer composite, SEM can be used to assess the dispersion of the filler particles within the polymer matrix and the quality of the interfacial adhesion between the filler and the matrix. azom.com In the case of surface coatings, SEM can reveal information about the coating's uniformity, thickness, and the presence of any defects like cracks or pores. The images obtained can have magnifications ranging from tens to hundreds of thousands of times, providing detailed morphological information at the micro- and nanoscale. psu.edu

X-ray Photoelectron Spectroscopy (XPS) (e.g., Surface Composition)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.netaip.org XPS is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. nih.gov

XPS is particularly well-suited for research involving this compound when it is used to modify surfaces, for example, in the creation of self-assembled monolayers (SAMs) on metal or semiconductor substrates. researchgate.netunica.it The technique can unequivocally confirm the presence of the compound on the surface by detecting the characteristic signals of its constituent elements: carbon (C), nitrogen (N), oxygen (O), and, crucially, sulfur (S).

High-resolution XPS spectra of the S 2p and N 1s regions can provide information about the chemical state. For instance, the binding energy of the S 2p peak can confirm that the sulfur is present as a thiol or thiolate bonded to the surface. Similarly, the N 1s peak can confirm the presence of the ammonium group. unica.it This level of detail is critical for understanding the surface chemistry and the effectiveness of the surface modification process.

The table below shows expected binding energies from an XPS analysis of a gold surface modified with this compound.

| Element | XPS Signal | Binding Energy (eV) | Inferred Chemical State |

| Sulfur | S 2p | ~162.5 | Thiolate bonded to surface |

| Nitrogen | N 1s | ~401.5 | Ammonium ion (NH4+) |

| Carbon | C 1s | ~285.0 | C-C, C-H |

| Carbon | C 1s | ~286.5 | C-S, C-N |

| Carbon | C 1s | ~288.5 | Carboxylate (O=C-O) |

Atomic Force Microscopy (AFM) (e.g., Surface Properties, Nanomaterials)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. psu.edu By scanning a sharp tip over the surface, it can map out the topography with resolutions down to the nanometer scale, making it an invaluable tool for studying nanomaterials and surface properties. psu.eduazonano.com While direct AFM studies specifically detailing this compound are not prevalent in the reviewed literature, the technique's application can be understood in the context of this compound's role as a surface modifier for nanomaterials. The thiol group of 3-mercaptopropionic acid readily binds to the surface of various nanoparticles, such as gold, silver, and quantum dots, forming a self-assembled monolayer that stabilizes the nanoparticles and provides a functional carboxylate surface, which is then neutralized by the ammonium counter-ion.

AFM is instrumental in characterizing such functionalized nanomaterials in several ways:

Nanoparticle Size and Distribution: AFM can directly image individual nanoparticles, allowing for precise measurement of their dimensions, including height, diameter, and volume. afmworkshop.com This is crucial for verifying the synthesis of monodisperse nanoparticle populations and understanding how surface functionalization with this compound affects their aggregation state. nih.gov Unlike techniques that measure hydrodynamic radius in solution, AFM provides direct visualization of the particles deposited on a substrate. afmworkshop.com

Surface Topography and Roughness: The technique provides quantitative data on the surface morphology of films or substrates coated with functionalized nanoparticles. mdpi.com For instance, AFM can reveal how the deposition of nanoparticles modified with this compound alters the surface roughness of a material, which is critical for applications in catalysis and sensor development. nih.gov

Mechanical Properties: Advanced AFM modes can probe local mechanical properties like stiffness and adhesion. psu.edu This could be used to investigate how a coating of this compound on a surface influences its interaction with other materials at the nanoscale. nih.gov

The table below summarizes key surface and nanoparticle properties that can be analyzed using AFM, with example data drawn from studies on various nanomaterials.

| Property Measured | Technique/Mode | Typical Resolution/Data Obtained | Relevance for A3MP-Modified Nanomaterials |

| Particle Dimensions | Tapping Mode AFM | Height, Diameter (Sub-nanometer vertical, ~1-15 nm lateral) psu.edu | Determines the size and monodispersity of nanoparticles stabilized by the compound. |

| Surface Topography | Tapping Mode AFM | 3D surface map, feature heights, and depths mdpi.com | Visualizes the arrangement and packing of nanoparticles on a substrate. |

| Surface Roughness | Contact/Tapping | Root Mean Square (RMS) Roughness (e.g., 15-30 nm) nih.gov | Quantifies changes in surface texture after coating, impacting optical and electronic properties. |

| Mechanical Rigidity | Force Spectroscopy | Young's Modulus (e.g., 494 - 3611 kPa for liposomes) nih.gov | Assesses the stiffness of the organic layer on the nanoparticle surface. |

| Surface Potential | Kelvin Probe FM | Surface Potential Map (e.g., 444 mV) mdpi.com | Maps the electrical potential distribution, influenced by the ammonium and carboxylate ions on the surface. |

Electrochemical Methods (e.g., Electrochemical Sensing, Redox Behavior)

Electrochemical methods are a class of techniques that investigate the relationship between electricity and chemical reactions. They are highly sensitive and are widely used for both quantitative analysis (sensing) and studying the fundamental redox properties of chemical compounds.

Electrochemical Sensing: The compound this compound contains two components relevant to electrochemical sensing: the ammonium ion (NH₄⁺) and the mercaptopropionate anion. Electrochemical sensors can be designed to detect either moiety.

Amperometric sensors for ammonium are often based on its catalytic oxidation or its effect on other electrochemical reactions. dtu.dk For example, some sensors utilize modified electrodes where the presence of ammonium triggers or enhances an oxygen reduction reaction, leading to a measurable change in current that is proportional to the ammonium concentration. dtu.dk The development of such sensors involves immobilizing specific materials, like copper oxides or conductive polymers, on an electrode surface to facilitate the selective interaction with ammonium ions. dtu.dkmdpi.com

The mercaptopropionate component is also electrochemically active. The thiol group can be used to anchor molecules to electrode surfaces (e.g., gold), creating chemically modified electrodes. researchgate.net Such modified electrodes have been used to pre-concentrate and detect heavy metal ions, where the 3-mercaptopropionic acid layer acts as a selective ligand. researchgate.net Therefore, this compound could be used to prepare sensors for various analytes.

The table below presents typical parameters for electrochemical ammonia/ammonium sensors found in the literature.

| Sensor Parameter | Typical Value/Range | Description |

| Detection Range | 0 - 1000 ppm tecnosens.it | The range of concentrations over which the sensor provides a reliable and proportional response. |

| Sensitivity | 8 ± 4 nA/ppm tecnosens.it | The change in output signal (current) per unit change in the concentration of the analyte. |

| Response Time (t₉₀) | < 90 seconds tecnosens.it | The time it takes for the sensor to reach 90% of its final stable reading after exposure to the analyte. |

| Resolution | < 12 ppm tecnosens.it | The smallest change in concentration that the sensor can reliably detect. |

| Operating Temperature | -20°C to +40°C tecnosens.it | The temperature range within which the sensor functions according to its specifications. |

| Life Expectancy | > 24 months tecnosens.it | The typical operational lifetime of the sensor under normal conditions. |

Redox Behavior: The principal redox activity of this compound is associated with the thiol group (-SH) in the mercaptopropionate anion. Thiols can undergo electrochemical oxidation, typically an irreversible process, to form disulfides (R-S-S-R). This reaction involves the transfer of electrons and protons.

The general reaction is: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

The potential at which this oxidation occurs depends on the electrode material and the pH of the solution. While specific studies on the redox potential of this compound are scarce, the behavior is expected to be similar to other aliphatic thiols. Mechanistic studies on ammonia oxidation have also been conducted, though often under specific conditions in aprotic solvents or ionic liquids, where ammonia undergoes an irreversible oxidation. researchgate.net The ammonium ion (NH₄⁺) itself is generally considered electrochemically stable in aqueous solutions within the typical potential window of water, but it can participate in complex redox cycles in specialized systems, such as in lithium-mediated ammonia synthesis. dtu.dk

Future Research Directions and Emerging Paradigms for Ammonium 3 Mercaptopropionate Chemistry

Development of Sustainable Synthesis Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For Ammonium (B1175870) 3-mercaptopropionate (B1240610), this translates to the development of synthesis routes that minimize environmental impact, reduce waste, and utilize renewable resources.

One promising avenue is the adoption of biocatalysis. alfa-chemistry.comnih.gov Enzymatic synthesis offers a highly selective and eco-friendly route to producing chemical compounds under mild conditions, thereby reducing energy consumption and the formation of hazardous byproducts. alfa-chemistry.com Future research could focus on identifying or engineering enzymes that can efficiently catalyze the formation of 3-mercaptopropionic acid or its direct amidation to the ammonium salt. The use of whole-cell biocatalysts in biphasic systems, potentially involving ionic liquids, could also offer a sustainable production pathway. mdpi.com

Another key area is the development of greener chemical synthesis methods. This includes the use of environmentally benign solvents, such as ionic liquids, which can act as both solvent and catalyst, and can be recycled and reused. google.com A patented method for the synthesis of 3-mercaptopropionic acid utilizes a nitrogen-containing ionic liquid in a microchannel reactor, which boasts a high conversion rate and product purity without the use of traditional organic solvents. google.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new synthetic strategies. mdpi.com For instance, the synthesis of 3-mercaptopropionic acid can be achieved through the addition of hydrogen sulfide (B99878) to acrylic acid. wikipedia.orgatamankimya.com Investigating renewable sources for acrylic acid would further enhance the sustainability of this route.

Furthermore, plasma chemistry presents a novel approach for nitrogen fixation and the synthesis of ammonium compounds. rsc.orgnih.govresearchgate.net Research into plasma-assisted synthesis could lead to decentralized and on-demand production of ammonium salts, potentially using air and water as primary feedstocks. researchgate.net

A comprehensive evaluation of the environmental footprint of any new synthesis route will be crucial. Life Cycle Assessment (LCA) is a tool that can be used to quantify the potential environmental impacts of a product or process from cradle to grave. icm.edu.plepa.govmdpi.comresearchgate.nethw.ac.uk Applying LCA to different synthesis pathways for Ammonium 3-mercaptopropionate will enable the identification of the most sustainable options.

Table 1: Comparison of Potential Sustainable Synthesis Strategies for this compound

| Synthesis Strategy | Key Advantages | Potential Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | Identification and engineering of specific enzymes, optimization of reaction conditions, whole-cell biocatalyst development. |

| Green Chemical Synthesis | Use of recyclable catalysts and solvents (e.g., ionic liquids), improved atom economy, potential for continuous flow processes. | Design of novel ionic liquids, optimization of microreactor technology, exploration of renewable feedstocks for precursors. |

| Plasma Chemistry | Potential for decentralized production, use of abundant feedstocks (air, water), low-temperature and low-pressure conditions. | Understanding plasma-chemical reaction mechanisms, optimizing energy efficiency, reactor design and scale-up. |

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique bifunctional nature of this compound, possessing both a thiol and a carboxylate group, opens up a wide range of possibilities for novel reaction pathways and catalytic applications. The thiol group is particularly reactive and can participate in a variety of transformations.

A significant area of exploration is "click" chemistry, particularly thiol-ene reactions. westmont.edureading.ac.ukresearchgate.net These reactions are highly efficient, proceed under mild conditions, and generate minimal byproducts, making them ideal for materials synthesis and bioconjugation. westmont.edu this compound could serve as a versatile building block in thiol-ene polymerizations for the creation of functional polymers and networks. reading.ac.uk The ammonium salt form may offer advantages in aqueous-based click reactions.

The compound and its derivatives also have potential as chain transfer agents in polymerization reactions. atamankimya.comresearchgate.net This allows for the control of polymer molecular weight and the introduction of functional end-groups. Further research could explore its use in various polymerization techniques to synthesize well-defined polymers with tailored properties.

In the realm of catalysis, while specific catalytic applications for this compound are not yet well-established, the presence of the thiol group suggests potential as a catalyst or a ligand in organocatalysis and metal-catalyzed reactions. Thiols are known to act as nucleophilic catalysts and can coordinate to metal centers, influencing their catalytic activity. Future studies could investigate its efficacy in reactions such as Michael additions, aldol (B89426) reactions, or as a ligand in cross-coupling reactions.

Design of Advanced Materials with Tunable Properties

The ability of this compound to participate in polymerization and cross-linking reactions makes it a valuable precursor for the design of advanced materials with tunable properties. The properties of these materials can be tailored by controlling the cross-linking density, the nature of the co-monomers, and the incorporation of other functional groups.

One area of interest is the development of responsive materials. For example, networks synthesized via thiol-ene reactions using mercaptopropionate esters have been shown to be responsive to hydrolytic and oxidative degradation. reading.ac.uk This could be exploited for applications in drug delivery, where the material degrades under specific physiological conditions to release a therapeutic agent.

The thiol group's high affinity for certain metals, such as gold, can be utilized in the preparation of functional nanoparticles. wikipedia.org this compound could be used as a capping agent to create water-soluble and biocompatible gold nanoparticles for applications in diagnostics and therapeutics.

Furthermore, the incorporation of mercaptopropionate moieties into polymer backbones can be used to create materials with specific mechanical and thermal properties. For instance, the use of secondary thiol hardeners derived from 3-mercaptobutanoic acid in thiol-epoxy curing systems has been investigated. acs.org Similar studies with this compound could lead to the development of new adhesives, coatings, and composites with tailored performance characteristics.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Key Feature | Potential Application | Relevant Chemistry |

| Responsive Networks | Biodegradability (hydrolytic and oxidative) | Drug delivery systems, tissue engineering scaffolds | Thiol-ene "click" chemistry |

| Functional Nanoparticles | Water solubility, biocompatibility, metal affinity | Biosensors, diagnostic agents, targeted drug delivery | Thiol-gold interaction |

| Tailored Polymers | Controlled mechanical and thermal properties | Adhesives, coatings, composites | Thiol-epoxy curing, chain transfer polymerization |

Integration in Green Chemistry Initiatives

This compound has the potential to be a key component in various green chemistry initiatives aimed at reducing the environmental impact of chemical processes. Its integration into these initiatives can be viewed from several perspectives.

Firstly, its synthesis via sustainable routes, as discussed in section 7.1, aligns directly with the principles of green chemistry, such as waste prevention, the use of safer solvents and reagents, and designing for energy efficiency. alfa-chemistry.commdpi.com

Secondly, its application in highly efficient and atom-economical reactions like "click" chemistry embodies the green chemistry principle of maximizing the incorporation of all materials used in the process into the final product. westmont.edu

Thirdly, this compound could be utilized as a "green reagent" itself. alfa-chemistry.com For example, it could replace more hazardous or less efficient reagents in certain chemical transformations. Its potential use as a biodegradable component in the design of environmentally degradable quaternary ammonium salts is an area worth exploring. rsc.org